molecular formula C12H13ClN2O4 B1305561 5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid CAS No. 333405-85-9

5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid

Cat. No.: B1305561
CAS No.: 333405-85-9
M. Wt: 284.69 g/mol
InChI Key: LIPJKVDWXXYYFQ-UHFFFAOYSA-N
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Description

5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid is a synthetic compound characterized by a pentanoic acid backbone modified with a hydrazine-linked 2-chloro-benzoyl group at the 5-position. This structure combines a ketone group (5-oxo) and a hydrazide functional group, making it a hybrid of acylhydrazide and benzamide derivatives.

The compound’s 2-chloro-benzoyl moiety likely enhances its lipophilicity and metabolic stability compared to non-halogenated analogs, which is critical for bioavailability in pharmacological applications.

Properties

IUPAC Name

5-[2-(2-chlorobenzoyl)hydrazinyl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c13-9-5-2-1-4-8(9)12(19)15-14-10(16)6-3-7-11(17)18/h1-2,4-5H,3,6-7H2,(H,14,16)(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPJKVDWXXYYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-oxo-pentanoic acid derivatives

The starting point is often the preparation of 5-oxo-pentanoic acid or its derivatives, which can be synthesized via Friedel–Crafts acylation or from glutaric anhydride derivatives.

  • Friedel–Crafts Acylation : Glutaric anhydride reacts with aromatic compounds under Lewis acid catalysis (e.g., aluminum chloride) at low temperatures (0 °C to reflux) to yield 5-oxo-pentanoic acid derivatives with moderate to high yields (up to 85%).

  • Protection Strategies : To improve reaction selectivity, the keto group at the δ-position is often protected. For example, tert-butyl esters or other protecting groups are introduced to prevent unwanted side reactions during hydrazine treatment.

Formation of δ-oxo pentane hydrazide intermediate

  • The 5-oxo-pentanoic acid derivative is reacted with hydrazine monohydrate in ethanol or other suitable solvents to form the hydrazide intermediate. However, direct reaction without protection leads to low yields (45–50%) due to competing reactions at both carbonyl groups.

  • Protecting the keto group prior to hydrazine treatment significantly improves yield and purity by preventing side reactions.

Coupling with 2-chlorobenzoyl moiety

  • The hydrazide intermediate is then acylated with 2-chlorobenzoyl chloride or an activated 2-chlorobenzoyl derivative to form the target hydrazone.

  • Coupling agents such as carbodiimides (e.g., EDC hydrochloride), benzotriazol-1-ol, or N-hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid or acyl chloride for efficient amide bond formation.

  • Reaction conditions typically involve stirring in dichloromethane or toluene at room temperature or slightly elevated temperatures (20–60 °C) for 2–16 hours under inert atmosphere to prevent side reactions.

Purification and isolation

  • The crude product is purified by extraction, washing with aqueous acid/base solutions, drying over anhydrous salts (e.g., MgSO4 or Na2SO4), and concentration under reduced pressure.

  • Final purification is achieved by recrystallization from suitable solvents (ethyl acetate, hexane, isopropanol) or by chromatography on silica gel.

  • Crystallization conditions are carefully controlled (cooling rates, seeding, temperature ranges from -10 °C to room temperature) to obtain high-purity crystalline solids.

Detailed Reaction Conditions and Yields

Step Reaction Conditions Yield Notes
1 Friedel–Crafts acylation of glutaric anhydride with aromatic ring Aluminum chloride, benzene, 0 °C to reflux, 1 h 85% Produces 5-oxo-pentanoic acid derivatives
2 Protection of keto group (e.g., tert-butyl ester formation) Zinc(II) chloride, tert-butanol, 60 °C, inert atmosphere, overnight 46% Protects keto group to improve hydrazine reaction
3 Hydrazide formation by reaction with hydrazine monohydrate Ethanol, room temperature, 2–16 h 45–50% (unprotected), improved with protection Protecting keto group increases yield
4 Acylation with 2-chlorobenzoyl chloride or activated ester EDC·HCl, HOBt, DIPEA, dichloromethane, 20 °C, 2 h Up to 95% Efficient coupling to form hydrazone
5 Purification by extraction and recrystallization Ethyl acetate/hexane, cooling from 80 °C to 0 °C High purity product obtained

Research Findings and Optimization Notes

  • Protection of the keto group is critical to prevent side reactions during hydrazide formation, as both carbonyl groups are reactive toward hydrazine.

  • Use of carbodiimide coupling agents with additives like benzotriazol-1-ol significantly improves coupling efficiency and yield.

  • Reaction temperature and time are optimized to balance reaction completion and minimize byproduct formation; typical temperatures range from room temperature to 60 °C, with reaction times from 2 to 16 hours.

  • The use of inert atmosphere (argon or nitrogen) during sensitive steps prevents oxidation and hydrolysis.

  • Crystallization parameters (solvent choice, temperature control, seeding) are essential for obtaining high-purity crystalline product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine.

    Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

5-{N'-(3-Guanidinobenzoyl)-hydrazino}-3-(4-hydroxy-3-[123I]lodo)-5-oxopentanoic acid ([123I]Aza-RGD-1)

  • Structure: Features a guanidinobenzoyl group instead of 2-chloro-benzoyl and incorporates a radioiodine atom for imaging purposes.
  • Application : Used as a radiotracer for integrin αvβ3 expression in tumor metastasis via PET imaging .
  • Key Difference: The substitution of 2-chloro with 3-guanidino enhances affinity for integrin receptors, while iodine enables radiopharmaceutical utility.

Lorglumide (CR 1409)

  • Structure: D,L-4-(3,4-Dichlorobenzoylamino)-5-(dipentylamino)-5-oxo-pentanoic acid.
  • Pharmacology : Potent cholecystokinin (CCK) antagonist with ED50 values of 9–80 µmol/kg in pancreatitis models .

Halogenated 5-Oxo-Pentanoic Acid Derivatives

5-(4-Chloro-3-fluorophenyl)-5-oxopentanoic acid

  • Structure: Lacks the hydrazino-benzoyl group but retains a halogenated aryl ketone.
  • Properties : Increased lipophilicity (logP ~2.5) due to dual chloro/fluoro substitution, enhancing membrane permeability .
  • Application : Intermediate in synthesizing bioactive molecules, such as ezetimibe impurities .

5-(3-Fluorophenyl)-5-oxovaleric acid

  • Structure : Fluorine at the meta position on the phenyl ring.
  • Role: Precursor for adipic acid derivatives, highlighting the versatility of 5-oxo-pentanoic acid in industrial chemistry .

Pharmacologically Active Pentanoic Acid Derivatives

CR2194

  • Structure: (R)-4-(3,5-Dichlorobenzamido)-5-(8-azaspiro-[4.5]decan-8-yl)-5-oxo-pentanoic acid.
  • Pharmacology : CCKB receptor antagonist with sub-micromolar affinity (Ki = 0.8 nM) .
  • Key Feature : The azaspiro group improves CNS penetration compared to linear alkyl chains in lorglumide.

Petroselenic Acid Derivatives

  • Example: 5-Oxo-pentanoic acid derived from oxidative cleavage of petroselenic acid.
  • Application : Industrial precursor for lauric acid and adipic acid (nylon production) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Target/Application Reference
5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid 2-Chloro-benzoyl, hydrazino Undocumented (inferred CCK antagonism)
[123I]Aza-RGD-1 3-Guanidinobenzoyl, radioiodine Integrin αvβ3 imaging
Lorglumide 3,4-Dichlorobenzoyl, dipentylamino CCK receptor antagonist
5-(4-Chloro-3-fluorophenyl)-5-oxopentanoic acid 4-Cl, 3-F phenyl Synthetic intermediate

Table 2: Pharmacological Data

Compound Activity (ED50/Ki) Model System Reference
Lorglumide 9–80 µmol/kg (i.p.) Ceruletide-induced pancreatitis
CR2194 Ki = 0.8 nM (CCKB receptor) Rat cortex

Research Findings and Implications

  • However, its lack of documented bioactivity contrasts with radioiodinated analogs like [123I]Aza-RGD-1, which exploit similar backbones for targeted imaging .
  • Halogenation Effects: The 2-chloro substitution in the target compound may reduce metabolic degradation compared to non-halogenated analogs, as seen in lorglumide’s prolonged CCK antagonism .
  • Synthetic Challenges : High-yield synthesis (e.g., 92% for compound 48 in ) requires optimized conditions (e.g., Me2AlCl catalysis), suggesting similar protocols could apply to the target compound .

Biological Activity

Introduction

5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid, with the molecular formula C12H13ClN2O4 and a molecular weight of 284.7 g/mol, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The compound features a hydrazino group that is known to form hydrazones upon reaction with carbonyl compounds, indicating potential for biochemical interactions. The presence of a chlorine atom in the benzoyl moiety could influence its reactivity and biological interactions.

Mode of Action

While specific mechanisms for this compound are not extensively documented, it is hypothesized that the hydrazino group may facilitate enzyme inhibition or modification of proteins through covalent bonding. Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also exhibit such properties .

Antimicrobial Activity

Research has indicated that hydrazone derivatives possess notable antimicrobial properties. For instance, studies on related hydrazine derivatives have demonstrated efficacy against various bacterial strains. While specific data on this compound is limited, its structural similarities to known active compounds suggest potential antibacterial activity.

Enzyme Inhibition Studies

Hydrazine derivatives are often investigated for their role as enzyme inhibitors. In particular, compounds with similar structures have been evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are critical in various pathological processes including cancer metastasis. Although direct studies on this compound are scarce, its functional groups indicate a likelihood of similar biological activities .

Case Studies and Comparative Analysis

Compound NameBiological ActivityReference
5-Chloro-2-nitrobenzoic acidAntimicrobial
Isonicotinic acid hydrazideAntitubercular
2-Benzoyl amino acid hydrazideAntileishmanial

The table above highlights compounds structurally related to this compound and their documented biological activities. Such comparisons underscore the potential for this compound to exhibit similar pharmacological effects.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by reaction with 5-oxo-pentanoic acid under acidic conditions. This method is crucial for producing the compound for further biological evaluation.

Future Directions

Given its unique structure, further research into the biological activity of this compound is warranted. Potential studies could include:

  • In vitro assays to evaluate antimicrobial and anticancer properties.
  • Mechanistic studies to elucidate specific pathways affected by the compound.
  • Comparative studies against established drugs to assess efficacy and safety profiles.

Q & A

Q. What are the recommended synthetic pathways for 5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid, and what critical conditions ensure high purity?

The synthesis typically involves multi-step reactions, starting with the condensation of hydrazine derivatives with activated carbonyl intermediates. Key steps include:

  • Controlled temperature (e.g., 0–5°C for sensitive intermediates) to prevent side reactions.
  • Use of inert atmospheres (e.g., nitrogen or argon) to avoid oxidation.
  • Purification via recrystallization or column chromatography to isolate the product with >95% purity . Example: Ethyl ester precursors (e.g., ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate) are hydrolyzed under acidic conditions to yield the carboxylic acid derivative .

Q. Which analytical techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H NMR : Look for characteristic peaks such as δ 1.50–1.56 ppm (methylene protons), δ 2.22–2.71 ppm (α-protons to carbonyl groups), and δ 7.23–7.35 ppm (aromatic protons) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M−H]−) and fragmentation patterns.
  • FT-IR : Bands at ~1650–1750 cm⁻¹ (C=O stretching) and ~3200–3400 cm⁻¹ (N-H stretching) .

Q. What safety protocols are critical for handling and storing this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at −20°C to prevent hydrolysis or oxidation.
  • Handling : Use flame-resistant labware, avoid static discharge, and wear PPE (gloves, goggles) due to flammability (GHS02) and skin/eye irritation risks (GHS07) .

Q. How can researchers design initial biological activity screening assays for this compound?

  • In vitro assays : Test enzyme inhibition (e.g., hydrolases or kinases) at concentrations ranging from 1–100 µM.
  • Cellular models : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis, and how can side products be minimized?

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions to improve efficiency.
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce byproducts.
  • In-line monitoring : Use HPLC or FT-IR to track reaction progress and terminate at optimal conversion .

Q. How should researchers resolve contradictions in spectral data across different studies (e.g., NMR chemical shift discrepancies)?

  • Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d6 vs. CDCl3), as shifts vary with solvent.
  • Dynamic effects : Account for tautomerism or conformational flexibility by performing variable-temperature NMR .

Q. Can computational methods predict reaction pathways for derivatives of this compound, and how reliable are these models?

  • Quantum chemical calculations : Use density functional theory (DFT) to map reaction coordinates and identify transition states.
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalysts) with ~80–90% accuracy .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) validated?

  • Analog synthesis : Introduce electron-withdrawing groups (e.g., -CF3) at the benzoyl moiety to improve metabolic stability.
  • SAR validation : Use X-ray crystallography to confirm binding modes with target proteins (e.g., kinases) and correlate with IC50 values .

Q. How does the compound degrade under accelerated stability conditions, and what degradation products form?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS analysis : Identify hydrolytic products (e.g., pentanoic acid derivatives) and oxidative dimers. Stabilize formulations with antioxidants (e.g., BHT) .

Q. What methodologies enable the synthesis of stable salts or prodrugs to improve pharmacokinetics?

  • Salt formation : React with sodium or potassium hydroxide to form water-soluble salts.
  • Prodrug design : Conjugate with PEG or ester groups to enhance bioavailability, followed by enzymatic cleavage studies in plasma .

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